![molecular formula C21H34O5 B1260572 Betaenone C CAS No. 85269-25-6](/img/structure/B1260572.png)
Betaenone C
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Overview
Description
Betaenone C is an organic molecular entity.
Scientific Research Applications
Phytotoxic Properties
One of the primary applications of Betaenone C is in agriculture, specifically as a phytotoxin. Research indicates that this compound exhibits significant phytotoxicity, causing wilting in sugar beet (Beta vulgaris) at concentrations as low as 50 μg/mL. It also demonstrates a high root growth inhibitory effect, achieving up to 89% inhibition against rice seedlings at 37 μg/mL . This makes it a potential candidate for studying plant-pathogen interactions and developing biopesticides.
Potential Therapeutic Applications
Beyond its agricultural applications, this compound's ability to inhibit critical biological processes raises interest in its potential use in medical research, particularly in cancer treatment. The compound's capacity to inhibit various protein kinases suggests that it could play a role in therapeutic strategies aimed at disrupting cancer cell proliferation .
Case Studies and Research Findings
Several studies have explored the biosynthesis and biological activities of this compound:
- Biosynthetic Pathways : Research has identified key enzymes involved in the biosynthesis of betaenones, including this compound. Studies utilizing heterologous expression systems have elucidated the gene clusters responsible for its production, highlighting the complex enzymatic pathways that facilitate its synthesis .
- Phytotoxicity Studies : Experimental results demonstrate that this compound is one of the most potent phytotoxins among betaenones, with significant implications for understanding plant disease mechanisms and developing effective control measures against fungal pathogens .
- Therapeutic Investigations : Preliminary investigations into the compound's anticancer properties have shown promise, with indications that it may inhibit growth in cancer cell lines through similar mechanisms as other known anticancer agents .
Comparative Data Table
Property | This compound | Other Betaenones (A & B) |
---|---|---|
Source | Pleospora betae | Pleospora betae |
Phytotoxicity | High (89% inhibition) | Moderate (73% inhibition A) |
Mechanism of Action | Inhibits RNA/protein synthesis | Similar mechanisms |
Potential Applications | Agriculture, Cancer research | Agriculture |
Properties
CAS No. |
85269-25-6 |
---|---|
Molecular Formula |
C21H34O5 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-[(Z)-3-hydroxyprop-2-enoyl]-2,4,5,7-tetramethyl-3,4a,5,6,8,8a-hexahydronaphthalen-1-one |
InChI |
InChI=1S/C21H34O5/c1-7-12(2)17-20(5,15(23)8-9-22)16-13(3)10-19(4,25)11-14(16)18(24)21(17,6)26/h8-9,12-14,16-17,22,25-26H,7,10-11H2,1-6H3/b9-8-/t12-,13-,14+,16+,17-,19-,20-,21+/m1/s1 |
InChI Key |
YRYPVWAJOMXOHH-ITBWMFDCSA-N |
SMILES |
CCC(C)C1C(C2C(CC(CC2C(=O)C1(C)O)(C)O)C)(C)C(=O)C=CO |
Isomeric SMILES |
CC[C@@H](C)[C@@H]1[C@]([C@H]2[C@@H](C[C@@](C[C@@H]2C(=O)[C@@]1(C)O)(C)O)C)(C)C(=O)/C=C\O |
Canonical SMILES |
CCC(C)C1C(C2C(CC(CC2C(=O)C1(C)O)(C)O)C)(C)C(=O)C=CO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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